molecular formula C9H11NO B150795 Isoindolin-5-ylmethanol CAS No. 127168-98-3

Isoindolin-5-ylmethanol

Cat. No.: B150795
CAS No.: 127168-98-3
M. Wt: 149.19 g/mol
InChI Key: RNLBNPQIMFCASQ-UHFFFAOYSA-N
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Description

Significance of Five-Membered Nitrogen Heterocycles in Chemical Sciences

Five-membered nitrogen heterocycles are fundamental structural units in the field of chemical sciences, particularly in medicinal chemistry. nih.govwjpmr.com These rings, which include pyrrole (B145914), pyrazole, imidazole, and their fused derivatives like isoindoline (B1297411), are prevalent in numerous clinically effective drugs. wjpmr.comnih.gov Their significance stems from a combination of favorable physicochemical properties. The inclusion of nitrogen atoms enhances polarity and provides sites for hydrogen bonding, which are critical for molecular recognition and binding to biological targets. nih.govresearchgate.net

Compared to their carbocyclic counterparts, these heterocycles often lead to improved metabolic stability, solubility, and bioavailability, which are crucial factors in the development of effective pharmaceuticals. nih.govresearchgate.nethyphadiscovery.com This versatility makes five-membered nitrogen heterocycles a cornerstone in the design of new therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders. wjpmr.comnih.govresearchgate.net

Overview of the Isoindoline Framework in Organic Synthesis and Medicinal Chemistry

The isoindoline framework is a privileged scaffold in both organic synthesis and medicinal chemistry due to its structural rigidity and the synthetic accessibility of its derivatives. mdpi.comresearchgate.net This bicyclic system is present in a number of commercial drugs and natural products, demonstrating a wide spectrum of biological activities. mdpi.comnih.gov For instance, derivatives of the oxidized form, isoindoline-1,3-dione (phthalimide), have led to the development of immunomodulatory drugs like thalidomide (B1683933), lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma. nih.govbeilstein-journals.orggoogle.com

In organic synthesis, the isoindoline core serves as a versatile intermediate for constructing more complex molecular architectures. mdpi.comrsc.org Its derivatives are utilized as ligands in transition metal catalysis and have found applications in the development of dyes and functional materials. researchgate.netbeilstein-journals.orgrsc.org The ability to functionalize both the aromatic ring and the nitrogen atom allows for the fine-tuning of the molecule's properties, making the isoindoline skeleton a subject of continuous interest for creating novel compounds with desired functions. researchgate.netresearchgate.net

PropertyDescription
Core Structure A bicyclic framework with a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. mdpi.com
Medicinal Relevance Found in drugs for hypertension, multiple myeloma, and inflammation. mdpi.com
Synthetic Utility Serves as a key intermediate for complex molecule synthesis and as a ligand in catalysis. researchgate.netrsc.orgrsc.org
Key Derivatives Isoindoline-1,3-diones (phthalimides) are notable for their immunomodulatory activities. nih.govnih.gov

Research Trajectories for Isoindolin-5-ylmethanol and its Structural Analogues

The chemistry of the isoindole family, the aromatic parent of isoindoline, has been known for over a century. nih.govbeilstein-journals.org The fully reduced member, isoindoline, and its oxidized derivatives like phthalimide (B116566), gained significant, albeit infamous, recognition in the mid-20th century with the development of the drug thalidomide in the 1950s. mdpi.combeilstein-journals.org Initially marketed as a sedative, its severe side effects led to a deeper investigation of the biological activities of the phthalimide core. This historical event inadvertently spurred extensive research into the chemistry and pharmacology of isoindoline-based compounds. nih.govbeilstein-journals.org Early applications and studies focused on the synthesis and reactivity of this scaffold, gradually uncovering its potential for broader therapeutic uses beyond sedation, leading to the development of second and third-generation immunomodulatory drugs. nih.govgoogle.com

Current research on this compound positions it primarily as a valuable chemical intermediate and building block in the synthesis of more complex molecules. While detailed research focusing exclusively on the biological activity of this compound is not extensively published, its structural components suggest its utility in medicinal chemistry and materials science. The isoindoline core is a well-established pharmacophore, and the hydroxymethyl group at the 5-position offers a reactive handle for further chemical modifications. rsc.orgchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLBNPQIMFCASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600399
Record name (2,3-Dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-98-3
Record name (2,3-Dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Isoindolin 5 Ylmethanol and Its Derivatives

Direct Synthetic Routes to Isoindolin-5-ylmethanol

The synthesis of this compound can be approached through various multistep sequences, often involving the construction of the isoindoline (B1297411) core followed by or concurrent with the introduction of the hydroxymethyl functionality.

Multistep Synthesis from Defined Precursors

A notable synthetic route commences from N-Boc protected propargylamine (B41283). This method involves a series of transformations to construct the isoindoline ring system with the desired hydroxymethyl group at the 5-position.

One documented synthesis begins with the protection of propargylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc propargylamine. This is followed by a reaction with sodium hydride and propargyl bromide to form N-Boc-4-aza-1,6-heptadiyne. A key step in this sequence is the Rhodium(I)-catalysed cycloaddition of this diyne with propargyl alcohol, which affords the N-Boc-5-hydroxymethylisoindoline intermediate. ub.edu The final step to obtain this compound would involve the deprotection of the Boc group under acidic conditions.

Another strategy involves the reduction of a pre-formed isoindolinone. For instance, 6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one can be synthesized from methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate by reaction with ammonia (B1221849) in methanol (B129727). bmj.com The resulting isoindolinone can then be reduced to the corresponding isoindoline, although specific conditions for this reduction to yield this compound are not detailed in the available literature.

A plausible, though not explicitly detailed for this specific compound, route could involve the reduction of 5-(hydroxymethyl)phthalimide. The synthesis of N-(Hydroxymethyl)phthalimide is well-established, involving the reaction of phthalimide (B116566) with formalin. lookchem.com A similar approach starting from a 4-substituted phthalic anhydride (B1165640) could yield a 5-(hydroxymethyl)phthalimide derivative, which upon reduction, would furnish this compound.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. While specific optimization studies for the direct synthesis of this compound are not extensively reported, general principles from isoindoline and isoindolinone syntheses can be applied.

In the synthesis of isoindolin-1-one (B1195906) phosphonates, microwave-assisted Kabachnik-Fields condensation has been shown to be effective, with optimization of flow rate and temperature leading to high yields. mdpi.com For instance, the synthesis of diethyl (2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate was optimized at a flow rate of 0.18 mL/min and a temperature of 60 °C, achieving a 91% yield. mdpi.com

For the Rhodium(I)-catalysed cycloaddition mentioned earlier, the choice of catalyst, solvent, and temperature would be critical parameters to optimize for the formation of N-Boc-5-hydroxymethylisoindoline. Similarly, the final deprotection step of the N-Boc group requires careful selection of the acidic reagent and reaction conditions to avoid side reactions and ensure high purity of the final product.

The table below summarizes potential optimization parameters based on related syntheses.

Reaction StepKey Parameters for OptimizationPotential ConditionsExpected Outcome
Rh(I)-catalysed cycloadditionCatalyst loading, solvent, temperature, reaction time[Rh(cod)Cl]₂, THF, rt to refluxImproved yield and regioselectivity
N-Boc DeprotectionAcid (e.g., TFA, HCl), solvent, temperatureTFA in DCM, 0 °C to rtHigh yield of pure this compound
Isoindolinone ReductionReducing agent (e.g., LiAlH₄, BH₃), solvent, temperatureLiAlH₄ in THF, 0 °C to refluxEfficient conversion to the isoindoline

Strategies for the Derivatization of the this compound Core

The presence of three distinct functional handles in this compound allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of compounds for various applications.

Functionalization at the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile site for functionalization.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, the oxidation of N-Boc-5-hydroxymethylisoindoline to the corresponding aldehyde, N-Boc-5-formylisoindoline, has been achieved using pyridinium (B92312) chlorochromate (PCC) with sodium acetate (B1210297) and silica (B1680970) gel in dichloromethane, affording a 75% yield. ub.edu Further oxidation to the carboxylic acid could be accomplished using stronger oxidizing agents.

Esterification and Etherification: Standard esterification protocols, such as reaction with an acyl chloride or carboxylic acid under activating conditions (e.g., DCC/DMAP), can be employed to form esters. organic-chemistry.org Etherification can be achieved via Williamson ether synthesis, by first converting the alcohol to an alkoxide with a strong base and then reacting with an alkyl halide.

Mesylation: The hydroxyl group can be converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This has been demonstrated on a more complex isoindolinone derivative and opens up possibilities for subsequent nucleophilic substitution reactions. nih.gov

Modifications and Substitutions on the Isoindoline Nitrogen Atom (e.g., N-substitution)

The secondary amine of the isoindoline ring is readily functionalized through N-alkylation or N-acylation.

N-Alkylation: Reductive amination provides a common method for N-alkylation. For example, the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride can introduce an alkyl group. nih.gov The N-alkylation of various indazoles has been optimized using sodium hydride in THF, which could be applicable to isoindolines. beilstein-journals.org

N-Acylation: The nitrogen can be acylated using acyl chlorides or carboxylic anhydrides in the presence of a base. A direct N-acylation of indole (B1671886) with carboxylic acids catalyzed by boric acid has been reported, offering a potentially milder alternative. clockss.org The synthesis of N-(isoindolin-5-ylmethyl)acetamide from the parent amine highlights a straightforward acylation.

The following table provides examples of N-substitution reactions on related isoindoline systems.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, NaH, THFN-Alkylisoindoline
Reductive AminationAldehyde/Ketone, NaBH₃CN, MeOHN-Alkylisoindoline
N-AcylationAcyl chloride, Et₃N, DCMN-Acylisoindoline

Regioselective Functionalization of the Aromatic Ring System

Selective functionalization of the aromatic ring of this compound presents a greater challenge due to the presence of multiple activating and directing groups. However, modern synthetic methods offer potential solutions.

Electrophilic Aromatic Substitution: The isoindoline ring system is generally activated towards electrophilic substitution. The directing effects of the fused pyrrolidine (B122466) ring and the hydroxymethyl group would influence the position of substitution. However, direct functionalization of the parent isoindole is often limited due to its instability. researchgate.net

Directed Ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho-metalation. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the nitrogen, such as a carbamate (B1207046) or an amide, can direct a strong base (e.g., an organolithium reagent) to deprotonate the ortho position (C-7). The resulting aryllithium species can then be quenched with various electrophiles. While not specifically reported for this compound, this strategy is widely used for substituted aromatics. uwindsor.caunito.itbaranlab.org For this to be applied, the nitrogen of this compound would first need to be protected with a suitable DMG. The hydroxymethyl group might also require protection depending on the reaction conditions.

Catalytic Approaches in Isoindoline Synthesis

Catalytic methods, particularly those involving transition metals, have become indispensable for the construction of the isoindoline ring system. abo.finih.gov These approaches often involve the activation of C-H bonds, cross-coupling reactions, and carbonylation processes, providing access to a wide array of substituted isoindolinones and isoindolines. researchgate.netnih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions represent a powerful tool for the synthesis of isoindoline derivatives. These reactions facilitate the formation of key carbon-carbon and carbon-nitrogen bonds required for the construction of the heterocyclic ring. A variety of transition metals, including palladium and copper, have been effectively utilized. abo.firesearchgate.net

For instance, palladium catalysts are widely used in reactions such as the Sonogashira coupling, which can be part of a tandem sequence to build the isoindoline core. unipi.it Copper-catalyzed reactions have also been employed, for example, in the three-component reaction of 2-iodobenzamides, terminal alkynes, and indole or pyrrole (B145914) derivatives to produce 3,3-disubstituted isoindolinones. beilstein-journals.org Ruthenium catalysts have been shown to be effective in the cyclization of N-substituted benzamides with allylic alcohols to yield 3-substituted isoindolinones. rsc.org

Palladium-Catalyzed C-H Carbonylation

A significant advancement in the synthesis of isoindolinone scaffolds is the use of palladium-catalyzed C-H carbonylation of benzylamines. nih.govresearchgate.netacs.org This methodology allows for the direct synthesis of the isoindolinone core from readily available starting materials. organic-chemistry.org

One notable protocol utilizes benzene-1,3,5-triyl triformate (TFBen) as a convenient and solid carbon monoxide (CO) surrogate, avoiding the need to handle gaseous CO. nih.govacs.org This gas-free approach furnishes a variety of isoindolinone derivatives in moderate to high yields. nih.govacs.org The reaction proceeds with the NH2 group of the benzylamine (B48309) acting as a chelating group, directing the C-H activation at the ortho position, followed by carbonylation and subsequent cyclization. organic-chemistry.org

Catalyst SystemCO SourceKey FeaturesYieldReference
Pd(OAc)₂ / LigandTFBenGas-free, convenient CO surrogateUp to 95% nih.govacs.org
Pd catalystCO (1 atm)Utilizes gaseous CO, applicable to free primary benzylaminesGood yields organic-chemistry.org

This table summarizes key aspects of palladium-catalyzed C-H carbonylation for isoindolinone synthesis.

Electrocatalytic Methods for Isoindolinone Analogues

Electrocatalytic methods are emerging as a powerful and sustainable alternative for the synthesis of isoindolinone analogues. These methods utilize electricity to drive chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov

An electrochemically initiated strategy involving the activation of C-H acids at a platinum cathode has been developed for the diversity-oriented synthesis of isoindolinone-based heterocyclic scaffolds. nih.gov This approach allows for the creation of a library of new heterocycle-fused isoindolinone compounds through tandem reactions and one-pot sequential processes. nih.gov

Another example is the electrochemical reduction of cyclic imides in a simple undivided cell with carbon electrodes. organic-chemistry.org This method provides a controllable synthesis of hydroxylactams and lactams by tuning the electric current and reaction time, exhibiting broad substrate scope and high functional group tolerance. organic-chemistry.org Flow electrochemistry has also been successfully applied to the synthesis of isoindolinones, offering advantages such as the use of small amounts or no supporting electrolytes and better control over reaction conditions. nih.gov

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of isoindoline derivatives, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of catalyst-free reactions, multi-component reactions, and environmentally benign solvents like water. rsc.orgresearchgate.net

Catalyst-Free Multi-Component Reactions

Catalyst-free multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like isoindolinones in a single step from three or more starting materials. beilstein-journals.orgrsc.org These reactions are highly desirable as they often simplify purification procedures and reduce waste. researchgate.net

For example, a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives have been synthesized through a three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole under catalyst-free conditions. rsc.org Similarly, isoindolin-1-imine derivatives can be synthesized via a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound at room temperature. researchgate.net Another notable catalyst-free MCR involves the reaction of 2-formylbenzoic acids, primary amines, and ketones to produce 3-substituted isoindolinones. beilstein-journals.org

Aqueous Medium Synthetic Protocols

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. researchgate.net Several synthetic protocols for isoindoline and isoindolinone derivatives have been successfully developed in aqueous media.

Stereoselective Synthesis of Isoindoline-based Compounds

The synthesis of enantiomerically pure isoindoline frameworks, such as this compound, is of significant interest due to their prevalence in biologically active molecules and natural products. chinesechemsoc.orgchim.it Achieving high levels of stereocontrol is a critical challenge, and advanced synthetic methodologies have been developed that leverage chiral auxiliaries, asymmetric catalysis, and controlled cyclization reactions to produce specific stereoisomers. These methods are crucial for accessing optically active isoindolinones and related derivatives, which often exhibit enhanced biological properties compared to their racemic mixtures. mdpi.combeilstein-journals.org

Chiral Auxiliaries and Asymmetric Catalysis

The asymmetric construction of the isoindoline ring has been advanced through two primary strategies: the use of chiral auxiliaries and the application of catalytic asymmetric methods. chim.it These approaches aim to control the formation of the new stereocenter, typically at the C3 position of the isoindolinone ring.

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. One of the earliest successful applications involved the use of (R)-phenylglycinol, which condenses with 2-formylbenzoic acid to form a tricyclic γ-lactam. chim.itrsc.org This intermediate acts as an N-acyliminium ion precursor, reacting with nucleophiles to yield 3-substituted isoindolinones with a high degree of diastereoselectivity. rsc.org The phenylglycinol auxiliary can later be cleaved without compromising the stereochemical integrity of the newly formed asymmetric center. rsc.org

Another effective and widely used chiral auxiliary is (R)- or (S)-tert-butylsulfinamide. acs.org This auxiliary can be condensed with a precursor like methyl 2-formylbenzoate (B1231588) to form a sulfinylimine, which is then reduced and cyclized. The resulting N-tert-butylsulfinyl-isoindolinone can be deprotonated to form a carbanion, and its subsequent alkylation proceeds with high diastereoselectivity, effectively controlled by the chiral sulfinyl group. acs.org This method offers a cost-effective and efficient route to a variety of chiral 3-substituted isoindolinones. acs.org The α-methylbenzylamine scaffold has also been employed as a chiral auxiliary, particularly in intramolecular aza-Michael reactions, to produce enantioenriched 3-substituted isoindolinones. beilstein-journals.org

Asymmetric Catalysis: Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This field is broadly divided into transition metal catalysis and organocatalysis. nih.gov

Transition Metal Catalysis: Palladium-based catalysts are particularly prominent in the synthesis of chiral isoindolines. A highly efficient method involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination of an o-allylbenzylamine substrate. chinesechemsoc.org In the presence of a palladium catalyst, a chiral phosphoramidite (B1245037) ligand, and a quinone, various chiral isoindolines can be synthesized in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org Other transition metals, including rhodium, iridium, copper, magnesium, and nickel, have also been utilized in chiral complexes to catalyze the asymmetric synthesis of isoindolinone skeletons. nih.gov

Organocatalysis: Chiral small organic molecules can also serve as effective catalysts. Chiral phosphoric acids, thioureas, and phase-transfer catalysts have been successfully employed. mdpi.comnih.gov For instance, Takemoto's bifunctional thiourea (B124793) organocatalyst has proven essential not only for achieving high enantioselectivity in aza-Mannich/lactamization reactions but also for facilitating the crucial cyclization step. mdpi.com In other systems, chiral phase-transfer catalysts, such as bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine, have been used to catalyze the cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate, yielding 3,3-disubstituted isoindolinones with moderate enantioselectivity that can be enhanced through crystallization. mdpi.com

Table 1: Examples of Chiral Auxiliaries and Catalytic Systems in Stereoselective Isoindoline Synthesis

Control of Regioselectivity and Stereochemistry in Cyclization Reactions

The formation of the isoindoline ring itself is a critical step where both regioselectivity and stereochemistry must be precisely controlled. Cyclization reactions, including tandem, domino, and intramolecular processes, are powerful strategies for constructing the bicyclic core.

Regioselectivity: In syntheses involving unsymmetrical precursors, the control of regioselectivity—the specific site of bond formation—is paramount. Palladium-catalyzed cyclizations have demonstrated high levels of regiocontrol. For example, the cyclization of 2,7-alkadiynylic carbonates with functionalized alkynes can be directed to produce 1,3-dihydroisobenzofuran and isoindoline derivatives with high regioselectivity. rsc.org The choice of catalyst and reaction conditions influences which of the possible regioisomers is formed. rsc.orgrsc.org Similarly, in Brønsted acid-catalyzed reactions of isoindolinone-derived propargylic alcohols, differences in the electron density of aromatic rings can control the chemoselectivity of the cyclization, leading to specific spiroisoindolinone indene (B144670) products. beilstein-journals.org

Stereochemistry in Cyclization: The stereochemical outcome of the cyclization can be governed by various factors, including the catalyst, the base used, and intramolecular interactions.

Catalyst and Ligand Control: As seen in the palladium-catalyzed intramolecular C-H amination, the chiral ligand is directly responsible for inducing enantioselectivity during the ring-forming step. chinesechemsoc.org

Substrate and Auxiliary Control: The inherent chirality within the substrate, often from a chiral auxiliary, can direct the stereochemistry of the cyclization. In the synthesis of cis-1,3-disubstituted isoindolines, a tandem reaction involving the ring-opening of aziridines and an intramolecular aza-Michael addition proceeds with good diastereoselectivity, favoring the cis product. acs.org

Base-Dependent Stereodivergence: An intriguing method for controlling stereochemistry involves changing the base used in the cyclization step. In the intramolecular aza-Michael reaction of substrates derived from Ellman's tert-butylsulfinyl imines, the choice of base allows for the selective synthesis of either the cis or the trans diastereoisomer of the 1,3-disubstituted isoindoline from a single chiral precursor. nih.gov For example, a base like DBU can lead exclusively to the trans product, while other bases might favor the cis isomer. nih.gov

Intramolecular Forces: Non-covalent interactions within the transition state of the cyclization can play a crucial role in determining stereoselectivity. In a palladium-catalyzed reaction between aziridine (B145994) and isocyanide, the formation of intramolecular hydrogen bonds is proposed to be responsible for the observed high Z-type stereoselectivity of the resulting isoindoline derivatives. Similarly, in a greener synthesis of imidazo[2,1-a]isoindole-2,5-diones, intramolecular hydrogen bonds in the transition state control the cyclization to yield products with total trans-diastereoselectivity.

Table 2: Control of Selectivity in Isoindoline Cyclization Reactions

Table 3: Compound Names Mentioned in the Article

Chemical Reactivity and Transformation Mechanisms of the Isoindolin 5 Ylmethanol Moiety

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) at the 5-position of the isoindoline (B1297411) ring is susceptible to oxidation. This transformation can be achieved using various oxidizing agents. For instance, in the presence of reagents like Oxone®, primary alcohols can be oxidized to their corresponding carboxylic acids. nih.gov The reactivity of these oxidation reactions can be influenced by the specific catalyst used. For example, certain 2-iodobenzamide (B1293540) derivatives have been shown to be effective catalysts for the oxidation of primary alcohols to carboxylic acids at room temperature. nih.gov

The general scheme for the oxidation of a primary alcohol to a carboxylic acid is as follows:

R-CH₂OH + [O] → R-CHO + H₂O R-CHO + [O] → R-COOH

Where [O] represents the oxidizing agent.

Reactivity of the Secondary Amine Nitrogen within the Isoindoline Ring

The secondary amine within the isoindoline ring is a key site for various chemical transformations. Its nucleophilic nature allows it to participate in reactions such as N-allylation. For example, the reaction of isoindoline with an appropriate allyl source can yield N-allyl isoindole. researchgate.net This reactivity is fundamental to the synthesis of more complex molecules.

Furthermore, the nitrogen atom can direct C-H activation reactions. For instance, Rh(III)-catalyzed, nitrone-directed C-H activation and annulation of isoindole N-oxides have been reported. chim.it The secondary amine can also be involved in multicomponent dehydrogenative annulation reactions, leading to the formation of isoindole derivatives through the activation of N-H bonds. rsc.org

Electrophilic and Nucleophilic Reactions on the Aromatic System

The benzene (B151609) ring of the isoindolin-5-ylmethanol moiety can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is influenced by the directing effects of the substituents on the ring. The nitrogen atom of the isoindoline ring generally activates the aromatic system towards electrophilic attack. nih.govsmolecule.com

Electrophilic aromatic substitution, a fundamental process in organic chemistry, typically occurs in electron-rich aromatic systems. researchgate.netimperial.ac.uk In the context of the isoindoline core, electrophilic substitution is a common functionalization method. researchgate.net Conversely, for nucleophilic aromatic substitution to occur, the aromatic ring is often functionalized with electron-withdrawing groups to reduce its electron density. researchgate.net

Formation of Fused Heterocyclic Systems Containing the Isoindoline Core

The isoindoline moiety serves as a valuable building block for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. rsc.orgrsc.orgscispace.com

Cyclization Reactions and Annulation Strategies

Various cyclization and annulation strategies have been developed to construct fused heterocyclic systems from isoindoline derivatives. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds.

One notable strategy is the Pictet-Spengler-type cyclization. In this reaction, an in situ-generated nucleophilic isoindole can be converted to an electrophilic isoindolium ion via protonation, which then undergoes cyclization to form polycyclic isoindolines. nih.gov

Dehydrogenative annulation is another powerful technique. For example, a rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines can lead to the one-pot synthesis of isoindole derivatives. rsc.org This process involves the activation of multiple C-H and N-H bonds.

Transition metal-catalyzed reactions, such as those involving palladium, are also employed for the asymmetric synthesis of chiral isoindolines through intramolecular allylic C-H amination. chinesechemsoc.org Furthermore, nickel(0)-catalyzed [2+2+2] cocyclization reactions provide another route to isoindoline derivatives. acs.org Metal-free cyclization reactions of alkynes and nitrogen compounds have also been explored for the synthesis of various indole (B1671886) derivatives, including isoindolines. bohrium.com

The following table summarizes some of the key cyclization and annulation strategies for forming fused heterocyclic systems from isoindoline precursors.

Reaction TypeKey FeaturesCatalyst/ReagentsResulting Structure
Pictet-Spengler-type CyclizationIn situ generation of electrophilic isoindolium ion. nih.govProton sourcePolycyclic isoindolines
Dehydrogenative AnnulationMulticomponent reaction involving C-H and N-H bond activation. rsc.orgRhodium catalyst, Cu oxidantIsoindole derivatives
Asymmetric Allylic C-H AminationIntramolecular cyclization with high enantioselectivity. chinesechemsoc.orgPalladium catalyst, chiral phosphine (B1218219) ligandChiral substituted isoindolines
[2+2+2] CocyclizationCyclotrimerization of alkynes and nitriles. acs.orgNickel(0) catalystIsoindoline derivatives

Photoinduced Chemical Transformations

Photoinduced reactions offer an alternative and often environmentally friendly approach to chemical transformations of the isoindoline core. researchgate.net These reactions can be initiated by direct photoactivation of a reactant or through photocatalysis. rsc.org

Visible-light-induced isoindole formation can trigger intermolecular Diels-Alder reactions, providing a straightforward, transition-metal-free method for creating structurally diverse bridged-ring heterocycles. cpu.edu.cn This process can proceed in the presence of air and under mild conditions. cpu.edu.cn

Studies on Photoinduced Isomerization

Photoinduced isomerization represents a potential transformation for molecules containing the isoindoline moiety, although specific studies on this compound are not prevalent. Generally, photoinduced isomerization can involve geometric changes, such as cis-trans isomerization, or structural rearrangements. osti.govrsc.org For instance, irradiation of some Schiff bases can lead to rotational isomerization. rsc.org The application of photoinduced electron transfer (PET) is a powerful tool for constructing heterocyclic ring systems, where an electronically excited species initiates a series of reactions. researchgate.net While direct evidence for the photoinduced isomerization of this compound is limited in the provided context, the general principles of photochemistry suggest that such transformations could be possible under specific conditions.

Medicinal Chemistry and Pharmacological Relevance of Isoindoline Derivatives

Isoindoline-Based Scaffolds in Drug Discovery and Development

The versatility of the isoindoline (B1297411) scaffold allows for its incorporation into molecules targeting a variety of biological pathways. Its derivatives are integral to many approved drugs and continue to be a focus of intensive research for new therapeutic applications. acs.org

Modulators of Protein Degradation Pathways (e.g., CRL4-CRBN E3 Ubiquitin Ligase Modulators)

The isoindoline scaffold is central to a major class of cancer therapies known as immunomodulatory drugs (IMiDs), which function as molecular glues. These compounds, including Thalidomide (B1683933), Lenalidomide, and Pomalidomide, contain an isoindoline-1,3-dione (or phthalimide) moiety. This structure is crucial for binding to Cereblon (CRBN), a substrate receptor protein within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. mdpi.comresearchgate.netscholaris.ca

Upon binding, the IMiD molecule alters the substrate specificity of the CRL4-CRBN complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. mdpi.comresearchgate.net Key neosubstrates with therapeutic relevance in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net Degradation of these factors is a primary mechanism for the anti-myeloma activity of IMiDs. researchgate.net

More recent developments have produced next-generation Cereblon E3 Ligase Modulators (CELMoDs) like Iberdomide (CC-220) and Mezigdomide (CC-92480), which also utilize the isoindoline-based core to achieve potent and selective degradation of target proteins. nih.gov Furthermore, the isoindoline-1,3-dione ligand has been widely adopted in the design of Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, the isoindoline-based CRBN ligand is connected via a linker to a "warhead" that binds a specific protein of interest, thereby targeting it for degradation. acs.orgresearchgate.netbiorxiv.org

CompoundCore StructureTarget(s) / Neosubstrate(s)Therapeutic Area
Thalidomide Isoindoline-1,3-dioneCRBN binder; IKZF1, IKZF3, GSPT1, CK1αMultiple Myeloma, Erythema Nodosum Leprosum
Lenalidomide Isoindoline-1,3-dioneCRBN binder; IKZF1, IKZF3, CK1αMultiple Myeloma, Myelodysplastic Syndromes
Pomalidomide Isoindoline-1,3-dioneCRBN binder; IKZF1, IKZF3Multiple Myeloma
Iberdomide (CC-220) Isoindoline-1,3-dioneCRBN modulator; Aiolos, IkarosHematological Malignancies
Mezigdomide (CC-92480) Isoindoline-1,3-dioneCRBN modulator; Aiolos, IkarosMultiple Myeloma

Kinase Inhibitors (e.g., Akt Inhibitors, ROS1 Inhibitors/Degraders)

The isoindoline and isoindolinone scaffolds are key components in the design of various kinase inhibitors, targeting critical nodes in cancer signaling pathways.

Akt Inhibitors: The serine/threonine kinase Akt is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is implicated in numerous cancers. google.comfluorochem.co.uk Isoindolinone derivatives have been developed as potent inhibitors of Akt (Akt1, Akt2, and Akt3). google.comfluorochem.co.ukmdpi.com These compounds are designed to block the kinase activity of Akt, thereby inhibiting downstream signaling and promoting cancer cell death. fluorochem.co.uk For example, a patent for isoindolinone and pyrrolopyridinone derivatives describes compounds that inhibit Akt activity and are intended for the treatment of cancers where the Akt pathway is overactive. google.comfluorochem.co.uk

ROS1 Inhibitors/Degraders: The ROS1 receptor tyrosine kinase is another important target, particularly in a subset of non-small cell lung cancer (NSCLC) characterized by ROS1 gene fusions. patsnap.comnih.gov While direct ROS1 inhibitors exist, a newer strategy involves targeted protein degradation. Several ROS1 degraders have been developed by linking a ROS1 kinase inhibitor (the "warhead," such as crizotinib (B193316) or brigatinib) to an E3 ligase ligand. acs.orgacs.org In many of these degraders, an isoindoline-1,3-dione moiety (a derivative of thalidomide or lenalidomide) serves as the ligand to recruit the CRBN E3 ligase, leading to the destruction of the ROS1 fusion protein. acs.orgacs.org This degradation approach offers a potential advantage over simple inhibition, as it can overcome resistance caused by mutations in the kinase domain. acs.orgwikipedia.org

Compound ClassTarget KinaseMechanismKey Structural Feature
Isoindolinone Derivatives Akt (PKB)Inhibition of kinase activityIsoindolinone scaffold
Isoindolinone Ureas KDR (VEGFR2)Inhibition of kinase activitySubstituted isoindolinone urea
PROTACs ROS1Targeted degradation via CRBNIsoindoline-1,3-dione ligand
HPK1 Inhibitors HPK1Inhibition of kinase activityIsoindoline motif

Receptor Antagonists (e.g., 5-HT2C Antagonists)

The isoindolone (also known as isoindolin-1-one) scaffold has been successfully employed to develop potent and selective antagonists for the serotonin (B10506) 5-HT2C receptor. nih.govpatsnap.com The 5-HT2C receptor is widely distributed in the central nervous system and is implicated in the regulation of mood, appetite, and neuroendocrine function. nih.govnih.gov Consequently, it is a significant therapeutic target for conditions like depression, anxiety, and obesity. nih.govresearchgate.net

Medicinal chemistry efforts have identified isoindolone derivatives with high affinity for the 5-HT2C receptor and excellent selectivity over the related 5-HT2A and 5-HT2B subtypes. nih.govnih.gov Optimization of this scaffold has led to molecules that combine high potency with favorable pharmacokinetic profiles, including good oral bioavailability. patsnap.com For example, studies have described the synthesis of 7-halogen-2-phenyl isoindolones that show high affinity and selectivity for the 5-HT2C receptor, with some being developed as potential radioligands for PET imaging. nih.gov

Compound ClassTarget ReceptorSelectivity ProfilePotential Application
Isoindolone Derivatives 5-HT2CHigh selectivity over 5-HT2A and 5-HT2BCNS disorders (e.g., depression, anxiety, obesity)
7-Halogen-2-phenyl Isoindolones 5-HT2CHigh selectivity over 5-HT2A and 5-HT2BPET imaging of 5-HT2C receptors

Antibacterial and Antifungal Agents

The isoindoline scaffold and its oxidized forms (isoindolinone and isoindoline-1,3-dione) are present in numerous compounds with significant antimicrobial activity. google.combldpharm.commdpi.com

Antibacterial Agents: Researchers have synthesized and evaluated a wide array of isoindole derivatives against various bacterial strains. google.combldpharm.com For instance, novel isoindolin-1-one (B1195906) derivatives containing a piperidine (B6355638) moiety have demonstrated excellent activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net One such compound, Y8, was found to be more potent than the commercial agent thiediazole copper and appeared to exert its effect by causing the bacterial cell membrane to collapse. researchgate.net In other studies, fused imidazo[2,1-a]isoindol-5-ones have shown broad-spectrum inhibiting potency against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, certain 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acid derivatives have shown remarkable antibacterial activity against strains like S. aureus, E. coli, and P. aeruginosa. google.com

Antifungal Agents: Isoindoline derivatives have also been explored as potential fungicides. A study on novel isoindoline-2-yl putrescines revealed that while they had limited effect on mycelial growth on agar, they showed remarkable in vivo efficacy against Botrytis cinerea infection. wikipedia.org The compound ISP3, in particular, demonstrated potent curative and protective activities and was found to induce autophagic vacuolization in fungal mycelia. wikipedia.org Other research has identified isoindole derivatives with activity against fungal species such as Chrysoporium tropicum, Fusarium oxysporum, and Candida albicans. nih.govresearchgate.net

Compound ClassOrganism(s)Reported Activity (MIC/EC50)
Isoindolin-1-one piperidine derivatives (e.g., Y8) Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 21.3 µg/mL
Imidazo[2,1-a]isoindol-5-ones (e.g., 3i) S. aureus, B. subtilisMIC = 3.125 µg/mL
7-(2-isoindolinyl)quinolones S. aureus, E. coli, P. aeruginosaMIC < 0.025 - 0.39 µg/mL
Isoindoline-2-yl putrescines (e.g., ISP3) Botrytis cinerea91.9% curative, 92.6% protective activity
(5-methyl-isoxazole-3-yl)-isoindole derivative (4) C. tropicum, F. oxysporum, G. candidumActive (qualitative)

Structure-Activity Relationship (SAR) Studies for Isoindoline Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For isoindoline analogues, extensive SAR studies have been conducted to guide the design of more effective therapeutic agents. google.com

Systematic Modification and Biological Evaluation

Systematic modification involves altering specific parts of the isoindoline scaffold and evaluating the resulting change in biological activity. This process helps to identify which chemical groups and structural features are essential for the desired pharmacological effect. google.com

For example, in the development of anti-inflammatory isoindoline derivatives related to Indoprofen, researchers synthesized a series of analogues and tested their ability to inhibit COX-1 and COX-2 enzymes. The SAR analysis revealed the importance of various functionalities for anti-inflammatory effects. Similarly, in the design of antibacterial isoindolin-1-ones, it was found that a carboxyl functional group appeared to be necessary for activity. bldpharm.com

In the context of 5-HT2C antagonists, SAR studies guided the optimization of the isoindolone template to improve potency and bioavailability. patsnap.com For anti-tubulin agents based on thalidomide, SAR studies showed that bulky substitutions on an attached phenyl ring, which forced a perpendicular conformation relative to the isoindole ring, were critical for activity. These systematic evaluations, which correlate structural changes with biological outcomes, are fundamental to the rational design of novel isoindoline-based drugs. epo.org

Understanding the Impact of Stereochemistry on Activity

The three-dimensional arrangement of atoms, or stereochemistry, within isoindoline derivatives is a critical determinant of their biological activity and interaction with therapeutic targets. ontosight.ai The specific spatial orientation of substituents on the isoindoline core can profoundly influence the molecule's ability to bind to enzymes or receptors, thereby dictating its pharmacological effect. ontosight.ai

Research into chiral isoindoline derivatives has demonstrated that different enantiomers or diastereomers of the same compound can exhibit markedly different potencies and selectivities. For instance, in the development of N-N axially chiral isoindolinones, the specific atropisomer synthesized was found to be crucial for its biological function. researchgate.net The potency and selectivity of these compounds were found to be dependent on several factors including ring size, the nature of the linking unit, the relative position of functional groups, the degree of unsaturation, and, critically, the relative stereochemistry. researchgate.net

Furthermore, the synthesis of complex natural products containing the isoindole framework highlights the importance of stereochemical control. In the synthesis of certain isoindole natural products, the stereochemical outcome of key reactions dictates the formation of the correct biologically active isomer. beilstein-journals.org For example, the epimerization of an intermediate via a lactone was a necessary, albeit lengthy, step to secure the desired cis-epimer for subsequent transformations. beilstein-journals.org The development of asymmetric synthesis methods, such as palladium-catalyzed asymmetric allylic C-H amination, is crucial for producing enantiomerically pure isoindolines, which is essential for developing new drugs with improved therapeutic profiles. chinesechemsoc.org

Design and Optimization Strategies for Bioactive Isoindoline Compounds

The design and optimization of isoindoline-based compounds are central to enhancing their therapeutic potential. This involves a multi-faceted approach that considers both the binding affinity to the biological target and the pharmacokinetic properties of the molecule.

Ligand Design and Binding Affinity Optimization

The rational design of isoindoline ligands aims to maximize their binding affinity and selectivity for a specific biological target. This is often achieved through structure-activity relationship (SAR) studies and computational modeling.

A key strategy involves modifying the substituents on the isoindoline scaffold to enhance interactions with the target's binding site. For example, in the design of anticonvulsant 2-(isoindolin-2-yl) esters, incorporating aromatic amino acids like tryptophan and tyrosine was shown to significantly enhance binding affinity to the GABAA receptor. preprints.org This enhancement was attributed to π–π stacking interactions between the aromatic side chains of the ligands and key aromatic residues, such as Phe77 and Tyr159, at the benzodiazepine (B76468) binding site of the receptor. preprints.org Molecular dynamics simulations revealed that the tryptophan-derived compound formed a more stable fit within the binding pocket. preprints.orgmdpi.com

In another study focused on inhibitors of ADAMTS-4/5 for osteoarthritis, a scaffold hopping strategy led to a novel isoindoline amide scaffold. acs.org Optimization of substituents on the isoindoline ring was critical. For instance, monosubstitution at the meta-position with -CF3 or -CHF2 was found to be optimal, with -CF3 being preferred for synthetic feasibility. acs.org Further disubstitution led to compounds with improved potency. acs.org

Computational methods like molecular docking are invaluable for predicting binding affinities and guiding ligand design. In a study on tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives as potential antibacterial agents, docking studies predicted binding affinities ranging from -5.6 to -9.1 kcal/mol against bacterial DNA gyrase. rsc.org These in silico results helped identify the most promising compounds for synthesis and further testing. rsc.org

Binding Affinity of Isoindoline Derivatives
CompoundTargetBinding Affinity (kcal/mol)Reference
Compound 19lE. coli DNA gyrase-8.7 rsc.org
Compound 19pS. aureus DNA gyrase-9.1 rsc.org
Compound C150PI3Kγ-57.35 nih.gov
Compound C79PI3Kγ-53.31 nih.gov

Pharmacokinetic Profile Improvement

Optimizing the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of isoindoline derivatives is as crucial as optimizing their binding affinity. A compound with excellent potency but poor bioavailability will likely fail in clinical development.

Strategies to improve the pharmacokinetic properties of isoindoline compounds often involve modifying their physicochemical properties, such as lipophilicity and solubility. In the development of ADAMTS-4/5 inhibitors, compound 18 was identified not only for its high potency but also for its excellent drug-like properties and superior pharmacokinetic (PK) profile compared to the clinical candidate GLPG1972. acs.orgacs.org Compound 18 demonstrated slow plasma clearance, a good half-life (t1/2), and high oral bioavailability across multiple species, including rats (51%), mice (88%), dogs (121%), and monkeys (67%). acs.org

Virtual ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening is an essential tool in the early stages of drug discovery to predict the pharmacokinetic properties of designed compounds. For a series of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, in silico ADMET analysis suggested that most of the synthesized compounds possessed favorable pharmacokinetic profiles, supporting their potential as drug candidates. rsc.org Similarly, for a series of 2-(isoindolin-2-yl) esters designed as anticonvulsants, ADMET predictions were used to pre-select candidates with favorable pharmacokinetic profiles before proceeding to more resource-intensive synthesis and in vivo testing. preprints.org

Pharmacokinetic Parameters of Compound 18 in Different Species
SpeciesOral Bioavailability (%)Reference
Rat51 acs.org
Mouse88 acs.org
Dog121 acs.org
Monkey67 acs.org
Human (predicted)82 acs.org

Mechanistic Investigations and Reaction Pathway Elucidation of Isoindoline Forming Reactions

Elucidation of Reaction Intermediates (e.g., Iminium Ions, Carbocations)

The formation of the isoindoline (B1297411) scaffold often proceeds through various reactive intermediates. Generally, in the synthesis of related heterocyclic compounds, intermediates such as iminium ions, N-acyliminium ions, and carbocations are proposed and have been identified. These intermediates are crucial in the cyclization steps that lead to the formation of the five-membered nitrogen-containing ring. For instance, acid-catalyzed intramolecular hydroamination can proceed via benzylic carbenium ions. Similarly, N-acyliminium ions are known synthetic equivalents in the formation of 3-substituted-isoindolin-1-ones. However, specific studies identifying or trapping reaction intermediates in the synthetic pathways leading to Isoindolin-5-ylmethanol have not been reported.

Detailed Analysis of Catalytic Cycles

Catalysis is a cornerstone in the synthesis of isoindolines, with various transition metals like rhodium, cobalt, and palladium being employed to facilitate their formation. Detailed catalytic cycles for these reactions have been proposed, often involving steps like C-H activation, migratory insertion, and reductive elimination. For example, rhodium-catalyzed cascades and cobalt-catalyzed C-H activation/annulation have been described for the synthesis of certain isoindoline derivatives. Nickel(0)-catalyzed [2 + 2 + 2] cocyclization is another method used for creating the isoindoline core. Despite the prevalence of these catalytic methods, a detailed analysis of a catalytic cycle specific to the synthesis of this compound is not documented.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate, yield, and selectivity of organic reactions, including the formation of heterocyclic compounds. Studies on related syntheses have shown that solvent polarity and dielectric constant can affect reaction kinetics by stabilizing or destabilizing reactants and transition states. For instance, kinetic studies on the formation of substituted piperidines, another class of N-heterocycles, have demonstrated that solvents like ethanol (B145695) can accelerate reaction rates compared to methanol (B129727). This is often attributed to the stabilization of non-polar transition states. However, a systematic study on solvent effects and the reaction kinetics for the formation of this compound has not been published.

Thermally-Generated Reaction Pathways

Thermal conditions can be employed to initiate or promote cyclization reactions leading to heterocyclic systems. In some cases, heat facilitates intramolecular cycloadditions or rearrangements. For example, thermal treatment can lead to the formation of melanoidins from heterocyclic Maillard reaction intermediates. While thermal methods are a staple in organic synthesis, specific thermally-generated reaction pathways dedicated to the synthesis of this compound have not been described in the literature.

Intramolecular Rearrangements and Cyclizations

The construction of the isoindoline ring system frequently relies on intramolecular cyclization and rearrangement reactions. A variety of such reactions are known, including intramolecular Diels-Alder reactions, Heck reactions, and Pictet-Spengler-type cyclizations. These reactions are powerful tools for building complex molecular architectures from linear precursors. While these strategies are well-established for the general synthesis of isoindolines and related natural products, their specific application and mechanistic study for the synthesis of this compound, including any potential intramolecular rearrangements, have not been reported.

Computational Chemistry and in Silico Studies of Isoindolin 5 Ylmethanol Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the electronic structure and properties of Isoindolin-5-ylmethanol.

Density Functional Theory (DFT) is a robust method used to investigate the electronic properties of many-electron systems. For isoindoline (B1297411) derivatives, DFT calculations are employed to determine optimized geometries, electronic structures, and energies for both the ground and excited states. nih.govresearchgate.net These calculations are crucial for understanding the molecule's stability, reactivity, and photophysical properties. nih.gov For instance, DFT has been used to study the electronic and molecular properties of isoindoline-1,3-dione derivatives, providing insights into their reactivity and stability as potential inhibitors of various enzymes. semanticscholar.org The method allows for the calculation of important parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical in predicting charge transfer within the molecule. amelica.orgsemanticscholar.org

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. stackexchange.com For isoindoline systems, a variety of basis sets, such as the popular Pople-style basis sets (e.g., 6-31G, 6-311G) often augmented with polarization and diffuse functions (e.g., 6-31+G(d,p), 6-311++G(d,p)), are utilized to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net The selection of the functional, for example, B3LYP, PBE0, or M06-2X, is also critical and is often evaluated by comparing calculated properties with experimental data where available. semanticscholar.orgsemanticscholar.orgmdpi.com The choice is often guided by the specific properties being investigated, with some functionals performing better for geometry optimizations and others for electronic properties or spectroscopic parameters. dtu.dkfrontiersin.org

Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Isoindoline Derivatives

Basis Set Functional Typical Application
6-31G(d,p)B3LYPGeometry optimization, vibrational frequencies
6-311+G(d,p)B3LYPElectronic properties, NMR chemical shifts researchgate.net
cc-pVTZPBE0High-accuracy energy calculations
aug-cc-pVDZωB97X-DExcited states, non-covalent interactions

This table is generated based on common practices in computational chemistry for similar organic molecules and is for illustrative purposes.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data for validation. For isoindoline derivatives, DFT calculations are used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. semanticscholar.orgtandfonline.com Theoretical vibrational frequencies are calculated and often scaled to correct for anharmonicity and basis set deficiencies, aiding in the assignment of experimental IR and Raman bands. mdpi.comtees.ac.uk Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy, providing valuable information for structural elucidation. semanticscholar.orgfigshare.com Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), offering insights into the electronic transitions and the nature of the excited states. nih.govtees.ac.uk

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic description, molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of this compound over time.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its derivatives. nih.govlivecomsjournal.org By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule in different environments, such as in solution. nih.govresearchgate.net These simulations provide insights into the flexibility of the isoindoline ring and the orientation of the methanol (B129727) substituent. Furthermore, MD simulations are used to study the interactions of isoindoline derivatives with biological macromolecules, such as proteins, providing a dynamic picture of the binding process. nih.govnih.gov Analysis of the simulation trajectories can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), typically a protein. nih.govsemanticscholar.org For this compound and its analogs, docking studies are crucial for identifying potential biological targets and predicting their binding affinity. mdpi.comnih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then scoring these poses based on a scoring function that estimates the binding energy. nih.gov The results of docking studies can guide the design of new isoindoline derivatives with improved binding affinity and selectivity for a specific target. acs.orgmdpi.com For example, docking studies have been instrumental in understanding the interactions of isoindoline-based inhibitors with enzymes like urease and various kinases. nih.govnih.gov

Table 2: Key Outputs from Molecular Modeling and Simulation Studies

Technique Key Outputs Relevance to this compound
Molecular DynamicsConformational ensembles, RMSD, RMSF, interaction energies mdpi.comUnderstanding flexibility and dynamic behavior in solution.
Molecular DockingBinding poses, docking scores, predicted binding affinity nih.govIdentifying potential protein targets and predicting binding modes.

This table summarizes the typical information obtained from these computational methods.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are fundamental techniques in modern drug discovery, enabling the rapid identification of potential drug candidates from large chemical libraries. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These models can be developed based on the structure of known active ligands (ligand-based) or the structure of the target protein's binding site (structure-based). nih.gov

While specific pharmacophore models for this compound are not extensively documented in public literature, models for structurally related isoindoline and phthalimide (B116566) derivatives can serve as a valuable reference. For instance, studies on inhibitors of enzymes like Dipeptidyl Peptidase 8 (DPP8) and Vascular Endothelial Growth Factor Receptor 2-Tyrosine Kinase (VEGFR2-TK) have successfully employed pharmacophore modeling to identify novel active compounds. nih.govtandfonline.comtandfonline.com

A hypothetical pharmacophore model for an this compound derivative targeting a kinase, based on common features from related inhibitor studies, might include a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group. nih.gov The isoindoline nitrogen could act as a hydrogen bond acceptor, while the hydroxyl group of the methanol substituent could serve as both a hydrogen bond donor and acceptor. The isoindoline ring itself provides a key aromatic or hydrophobic feature.

Table 1: Illustrative Pharmacophore Features for a Hypothetical this compound-based Inhibitor

Feature TypePotential Origin in this compound
Hydrogen Bond AcceptorIsoindoline Nitrogen, Hydroxyl Oxygen
Hydrogen Bond DonorHydroxyl Group
Aromatic RingBenzene (B151609) ring of the isoindoline core
Hydrophobic SiteIsoindoline scaffold

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. mdpi.com This process filters for molecules that match the defined pharmacophoric features, significantly narrowing down the number of compounds for experimental testing. For example, a virtual screening campaign based on a phthalimide pharmacophore for VEGFR2-TK inhibitors successfully identified novel hits from databases like the National Cancer Institute (NCI) Open Database. nih.govresearchgate.net A similar approach could be applied to identify novel compounds with a core structure related to this compound. The hits from such a screening would typically share the essential pharmacophoric features but may possess different chemical scaffolds, a concept known as scaffold hopping.

Table 2: Representative Hit Scaffolds from Virtual Screening of Phthalimide and Isoindoline Derivatives

Hit Compound ScaffoldTarget Protein (Example)Key Interacting Residues (Example)Reference
1,2,3-Triazole-phthalimideSARS-CoV-2 Main ProteaseNot specified nih.govtandfonline.com
Thiazole-bearing phthalimideNot specified (Anticancer)Not specified researchgate.net
Pyrrolidine (B122466)/Isoindoline derivativeDipeptidyl Peptidase 8 (DPP8)Glu275, Glu276, Tyr788 tandfonline.comtandfonline.com
ASN 03206926VEGFR2-TKGLU885, PHE918, CYS919, ASP1046 nih.govresearchgate.net

The identified hits would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site before being prioritized for synthesis and biological evaluation. nih.gov

Transition State Analysis and Reaction Energetics

The reactivity of the this compound molecule itself can also be explored using DFT. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly insightful. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.orgnih.gov For instance, in a study of isoindoline-1,3-diones, compounds with smaller energy gaps were found to be more reactive. acs.org

Table 3: Representative Calculated Energetic Data for Isoindoline Formation and Reactivity

Computational MethodSystem/ReactionCalculated ParameterValue (kcal/mol)Significance
DFTRhodium-catalyzed isoindoline synthesisGibbs Energy of Transition StateNot specified in abstractExplains experimental reactivity
DFTRhodium-catalyzed 1H-isoindole synthesisOverall Gibbs Reaction Energy-157.6Indicates a highly favorable reaction
M062X/6-311+G Diels-Alder of isoindole with acetyleneActivation Free Energy (ΔG‡)~18Predicts reactivity in cycloadditions
DFT (B3LYP/6-311G)Isoindoline-1,3-dione derivativesHOMO-LUMO Energy GapNot specified in abstractCorrelates with chemical reactivity

These computational analyses are crucial for optimizing reaction conditions to improve yields and for designing novel synthetic routes to this compound and its derivatives. By understanding the energetics of the reaction landscape, chemists can make more informed decisions in the laboratory.

Advanced Spectroscopic and Crystallographic Characterization of Isoindolin 5 Ylmethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment.

While specific experimental NMR data for the parent compound Isoindolin-5-ylmethanol is not extensively detailed in the surveyed literature, the expected chemical shifts can be predicted based on its structure, which consists of an isoindoline (B1297411) core and a hydroxymethyl substituent on the benzene (B151609) ring.

Expected ¹H and ¹³C NMR Data:

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (approx. 7.0-7.5 ppm). The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely resonate around 4.5-4.7 ppm. The protons of the two methylene (B1212753) groups in the isoindoline ring (-CH₂-N-CH₂-) would be expected in the region of 4.0-4.5 ppm. The hydroxyl (-OH) and amine (-NH) protons would show variable shifts and may exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon atoms of the aromatic ring would generate signals between 120-145 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be expected around 60-65 ppm, while the two methylene carbons of the isoindoline ring would appear at approximately 50-55 ppm. hmdb.ca

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). sdsu.edu It would be used to establish the connectivity of protons on the aromatic ring and within the isoindoline core.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms (¹J_CH coupling). columbia.edulibretexts.org Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, providing definitive C-H assignments. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edulibretexts.org It is invaluable for connecting different structural fragments, for instance, by showing a correlation from the hydroxymethyl protons to the quaternary carbons of the aromatic ring, thus confirming the substituent's position. sdsu.edu

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (Proton to Carbon)
Aromatic CHs ~7.0 - 7.5 ~120 - 130 Aromatic CHs to other Aromatic Cs
Aromatic Quaternary Cs - ~135 - 145 Aromatic CHs, -CH₂OH, Isoindoline -CH₂-
-CH₂- (Hydroxymethyl) ~4.5 - 4.7 ~60 - 65 Aromatic Quaternary Cs
-CH₂- (Isoindoline) ~4.0 - 4.5 ~50 - 55 Aromatic Quaternary Cs, other Isoindoline -CH₂-
-NH- Variable - Isoindoline -CH₂-
-OH Variable - -CH₂- (Hydroxymethyl)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.aututorchase.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). lcms.cznih.gov This accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. chemrxiv.orgmdpi.com For this compound, the molecular formula is C₉H₁₁NO. The theoretical exact mass for its protonated form, [M+H]⁺, can be calculated with high precision.

Table 2: Calculated Exact Mass for this compound

Molecular Formula Adduct Calculated Exact Mass (m/z)
C₉H₁₁NO [M+H]⁺ 150.09134

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. tutorchase.comlibretexts.org The resulting pattern of fragments is unique to the molecule's structure and can be used for identification. youtube.comlibretexts.org For this compound, fragmentation would likely be influenced by the stability of the aromatic ring and the functional groups present.

Predicted Fragmentation Pathways:

Loss of a Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the methanol (B129727) group could lead to the loss of a ·CH₂OH radical (mass = 31 Da).

Loss of Water: The alcohol functional group can facilitate the loss of a water molecule (H₂O, mass = 18 Da) from the molecular ion. libretexts.org

Alpha-Cleavage: The amine in the isoindoline ring can direct fragmentation through alpha-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. libretexts.org This could lead to the opening of the heterocyclic ring.

Benzylic Cleavage: The most common fragmentation for compounds with a benzyl (B1604629) alcohol moiety is the cleavage of the C-C bond to lose the hydroxyl group, forming a stable benzylic cation.

Ion mobility spectrometry-mass spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. nih.govmdpi.com The resulting parameter, the Collision Cross Section (CCS), is a characteristic physicochemical property of an ion. nih.gov Experimentally measured CCS values are highly valuable for increasing confidence in compound identification, especially for distinguishing between isomers. nih.gov

In the absence of experimental data, CCS values can be predicted using machine learning models trained on large datasets of known compounds. mdpi.comsemanticscholar.orgresearchgate.net These prediction tools use molecular descriptors to calculate a theoretical CCS value. While a specific predicted CCS value for this compound is not available in the surveyed literature, the methodology is well-established. Such a prediction would provide a theoretical value (in Ångströms squared, Ų) that could be used to support tentative identifications in non-targeted screening analyses. arxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uc.eduwpmucdn.com These techniques are used to identify the functional groups present in a molecule, as different types of bonds (e.g., O-H, N-H, C=C) vibrate at characteristic frequencies when they absorb IR radiation or scatter Raman light. photothermal.comlibretexts.org

While specific experimental spectra for this compound are not provided in the search results, the expected absorption bands can be predicted from its structure.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Alcohol O-H stretch (broad) ~3200 - 3600
Secondary Amine N-H stretch ~3300 - 3500
Aromatic C-H stretch ~3000 - 3100
Methylene C-H stretch ~2850 - 2960
Aromatic C=C stretch ~1450 - 1600
Methylene C-H bend ~1450 - 1470
Alcohol C-O stretch ~1050 - 1200

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, allowing for its unambiguous identification and structural confirmation.

Table 4: List of Compounds Mentioned

Compound Name
This compound
(2-(4-Nitrophenyl)isoindolin-5-yl)methanol

Patent Landscape and Commercial Research Implications of Isoindolin 5 Ylmethanol

Overview of Patent Literature Pertaining to Isoindoline (B1297411) Compounds

The patent literature reveals a broad and intensive investigation into the therapeutic potential of isoindoline-based compounds. A significant portion of this research is directed towards the treatment of major diseases such as cancer and neurodegenerative disorders.

Prominent in the patent landscape is the work on isoindoline compositions for treating neurodegenerative diseases, particularly Alzheimer's disease. justia.comdrug-dev.comclinicaldigest.org Patents assigned to companies like Cognition Therapeutics, Inc. describe isoindoline sigma-2 receptor antagonist compounds designed to inhibit synapse loss associated with amyloid-beta pathology. justia.comdrug-dev.com These patents protect novel compounds and their use in mitigating cognitive decline. justia.comdrug-dev.com

In the realm of oncology, numerous patents claim isoindoline derivatives for their anti-cancer properties. epo.orgpharmaceutical-technology.comiitkgp.ac.in These compounds are often presented as immunomodulatory drugs (IMiDs®) that can regulate the immune system and other biological targets. nih.gov Patent applications highlight the potential of these compounds in treating various cancers, including leukemia, multiple myeloma, and solid tumors, often through mechanisms like the inhibition of angiogenesis and TNF-α production. epo.orgpharmaceutical-technology.comnih.govgoogleapis.com For instance, patent application WO 2008/027542 discloses 5-substituted isoindolines for controlling angiogenesis and treating cancer. epo.org More recent filings, such as those by Jiangsu Hengrui Medicine, describe sulfur-containing isoindoline derivatives for the treatment of multiple myeloma. pharmaceutical-technology.com

Beyond neurodegenerative diseases and cancer, the patent literature indicates the exploration of isoindoline compounds for a wide array of other conditions. These include inflammatory diseases, autoimmune disorders, viral infections, and even diuretic applications. nih.govjustia.comepo.orgscispace.comnih.gov The versatility of the isoindoline scaffold allows for a wide range of structural modifications, leading to a diverse patent landscape covering various therapeutic areas. google.comepo.orgepo.orggoogle.comgoogle.compatsnap.comgoogle.co.ingoogle.comgoogle.comgoogleapis.com

Analysis of Synthetic Routes Disclosed in Patents

The synthetic strategies detailed in the patent literature for preparing isoindoline derivatives are crucial for enabling the production and further development of these compounds. While specific routes for isoindolin-5-ylmethanol are not always explicitly detailed as the final target in many publicly available documents, the general methodologies for constructing the isoindoline core and introducing substituents at the 5-position are well-documented.

A common approach involves the use of phthalic anhydride (B1165640) or related precursors which are then converted to the isoindoline scaffold. For instance, the reduction of a 1,3-dioxoisoindole can yield the corresponding isoindoline. epo.org One patent describes the tin-hydrochloric acid reduction of 6-chloro-2,3-dihydro-1,3-dioxo-2-(pyridinylmethyl)-1H-isoindole-5-sulfonamide to produce the corresponding isoindoline derivative. epo.org

The introduction of substituents at various positions on the isoindoline ring is a key aspect of the patented synthetic routes. For the synthesis of 5-substituted isoindolines, a common starting material is a 4-substituted phthalic acid or anhydride. The synthesis of isoindoline compounds often involves multi-step sequences to build the desired molecular complexity. For example, the preparation of certain isoindoline analogues involved a breakthrough with a series of compounds that allowed for the introduction of polar substituents, leading to improved properties. nih.gov

Furthermore, patent documents describe the synthesis of complex isoindoline derivatives through the coupling of the isoindoline core with other chemical moieties. For example, a patent application describes the preparation of 3-(3-Chloro-4-isopropoxyphenyl)-5-(isoindolin-5-yl)-1,2,4-oxadiazole and its subsequent reaction with methyl acrylate. google.com.na Another patent details the synthesis of tert-butyl N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]amino]ethoxy] ethoxy]ethyl]carbamate from 2-(2,6-dioxo-3-piperidyl)-5-fluoro-isoindoline-1,3-dione. justia.com These examples highlight the modular nature of the synthetic routes, allowing for the creation of a diverse library of isoindoline derivatives.

Therapeutic and Industrial Applications Claimed in Patent Filings

The therapeutic applications claimed in patent filings for isoindoline compounds are extensive and underscore the significant commercial interest in this class of molecules. As previously mentioned, the primary areas of focus are oncology and neurodegenerative diseases.

In oncology, isoindoline derivatives are claimed for the treatment of a wide range of cancers. epo.orgpharmaceutical-technology.comiitkgp.ac.in Patents describe their use in treating both solid tumors and hematological malignancies. google.com The mechanisms of action cited include anti-angiogenic effects, inhibition of tumor necrosis factor-alpha (TNF-α), and immunomodulation. nih.govgoogleapis.comscispace.comepo.org Specific examples include the use of 5-substituted isoindolines for controlling angiogenesis in cancer. epo.org

For neurodegenerative disorders, particularly Alzheimer's disease, patents claim isoindoline compounds that act as sigma-2 receptor antagonists. justia.comdrug-dev.comclinicaldigest.org These compounds are designed to prevent the synaptic loss and cognitive decline associated with the disease. justia.comdrug-dev.com The development of orally available candidates like CT1812 highlights the progress in this area. drug-dev.com

Beyond these major therapeutic areas, patent filings claim the use of isoindoline derivatives for a variety of other conditions, including:

Inflammatory and Autoimmune Diseases: Due to their immunomodulatory and TNF-α inhibiting properties. nih.govscispace.comnih.govepo.org

Viral Infections: Some patents disclose isoindoline derivatives for the treatment of viral infections. justia.com

Diuretic Agents: Certain isoindole derivatives have been patented for their diuretic properties. epo.org

In the industrial sector, isoindoline compounds are utilized as pigments. epo.org Patent literature describes coloring compositions containing isoindoline compounds for use in plastics, toners, paints, and inks. epo.org However, challenges related to dispersibility, weather resistance, and heat resistance of these pigments are also noted. epo.org

Role of Patent Information in Driving Chemical and Pharmaceutical Innovation

Patent information is a critical catalyst for innovation in the chemical and pharmaceutical industries. simsonpharma.comsagaciousresearch.comprofwurzer.compatentpc.comresearchgate.net The extensive patenting of isoindoline compounds serves as a clear example of this dynamic.

By providing a period of exclusivity, patents incentivize the substantial investment required for research and development. simsonpharma.comprofwurzer.compatentpc.com The journey from initial discovery to a marketable drug is long and costly, and the protection afforded by patents allows companies to recoup these expenses and fund further innovation. researchgate.net The patent landscape for isoindoline derivatives, with numerous companies filing for protection on novel compounds and their applications, demonstrates a competitive environment where intellectual property rights are paramount. justia.comepo.orgpharmaceutical-technology.com

The detailed scientific and technical information contained within patents also contributes to the advancement of the field. profwurzer.com Synthetic routes, structure-activity relationships, and biological data disclosed in patent applications provide valuable knowledge that can be built upon by other researchers, albeit outside the scope of the specific claims. epo.orgnih.govgoogle.com This dissemination of information, while protecting the core invention, fosters a broader understanding of the chemical space and can inspire new avenues of research.

Furthermore, the analysis of patent landscapes allows companies to identify areas of opportunity, assess the competitive environment, and make strategic decisions about their own research and development programs. The focus on specific targets like the sigma-2 receptor for neurodegenerative diseases or the development of immunomodulatory drugs for cancer, as seen in the isoindoline patent literature, highlights how patenting trends can signal promising therapeutic strategies and drive further research in those directions. justia.comnih.gov

Future Directions and Emerging Research Avenues for Isoindolin 5 Ylmethanol

Development of Novel and Efficient Synthetic Methodologies

While the isoindoline (B1297411) core is present in many bioactive molecules, the development of efficient, sustainable, and versatile synthetic routes remains a critical area of research. mdpi.comnih.gov Current methods for synthesizing isoindoline derivatives often rely on multi-step processes or metal-catalyzed reactions, which can present challenges related to cost, complexity, and the removal of metal residues, particularly in pharmaceutical applications. nih.gov

A documented synthesis for a derivative, (2-(4-Nitrophenyl)isoindolin-5-yl)methanol, involves a two-step process: the condensation of 4-nitroaniline (B120555) with 1,2,4-benzenetricarboxylic anhydride (B1165640), followed by the simultaneous reduction of the resulting imide and carboxylic acid functions using borane. ucl.ac.uk Future research will likely focus on refining such processes to improve yield, reduce the use of hazardous reagents, and enhance scalability.

Emerging trends in synthetic organic chemistry point toward several promising avenues:

One-Pot Reactions: The development of one-pot methods, which allow for the synthesis of complex molecules in a single reaction vessel, is a significant goal. nih.gov This approach minimizes waste, reduces reaction time, and simplifies purification processes. nih.gov For isoindolin-5-ylmethanol, this could involve designing a cascade reaction that forms and functionalizes the isoindoline ring in a single, efficient sequence.

Catalyst Innovation: Research into novel catalytic systems is ongoing. This includes the use of earth-abundant metal catalysts or even metal-free conditions to promote greener and more cost-effective syntheses. nih.govorganic-chemistry.org For instance, synergistic palladium and Brønsted acid catalysis has been shown to enable diastereoselective cyclization to form chiral isoindolines. organic-chemistry.org

Flow Chemistry: The application of continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing. Adapting synthetic routes for this compound to flow systems could represent a significant manufacturing advancement.

Synthetic StrategyPotential AdvantagesKey Research Focus
One-Pot Synthesis Reduced waste, shorter reaction times, simplified purification. nih.govDesigning cascade reactions for concurrent ring formation and functionalization.
Novel Catalysis Lower cost, reduced environmental impact, access to new reaction pathways. nih.govorganic-chemistry.orgExploring earth-abundant metals and metal-free catalytic systems.
Flow Chemistry Enhanced safety, improved scalability, precise reaction control.Adapting and optimizing existing batch syntheses for continuous flow environments.

Exploration of Undiscovered Chemical Reactivity and Catalysis

The isoindoline scaffold is not just a passive framework but an active participant in chemical transformations. The nitrogen and carbon atoms of the heterocyclic ring can be involved in various reactions, and the scaffold as a whole can act as a ligand in catalysis. researchgate.netrsc.org

Future research will delve deeper into the fundamental reactivity of this compound and its derivatives. A key area of interest is C-H bond activation, a powerful strategy for directly functionalizing the molecule without the need for pre-installed functional groups. researchgate.net Rhodium-catalyzed C-H/N-H activation has already been used to synthesize certain isoindolinone derivatives, and applying these techniques to this compound could unlock a vast chemical space of novel compounds. researchgate.net

Furthermore, the modular nature of the isoindoline framework makes it an excellent platform for designing new ligands for homogeneous catalysis. researchgate.netrsc.org By modifying the substituents on the isoindoline ring, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.net These tailored catalysts could find applications in a wide range of chemical transformations, from polymerization to water splitting and redox flow batteries. researchgate.net

Emerging Research Avenues in Reactivity and Catalysis:

Asymmetric Catalysis: Developing chiral isoindoline-based ligands to catalyze enantioselective reactions, producing single-enantiomer products which are crucial for the pharmaceutical industry.

Photoredox Catalysis: Investigating the use of isoindoline derivatives as photosensitizers or catalysts in light-driven reactions, a rapidly growing field in sustainable chemistry.

Tandem Reactions: Designing complex transformations where an isoindoline-based catalyst promotes multiple sequential reactions in a single operation, increasing molecular complexity efficiently. researchgate.net

Design of Advanced Functional Materials Based on the Isoindoline Scaffold

The unique photophysical and electronic properties of the isoindole system, the aromatic counterpart to isoindoline, make it an attractive building block for advanced functional materials. nih.gov Research in this area is poised to expand significantly, leveraging the chemical versatility of the isoindoline scaffold.

Isoindole derivatives have already found applications as highly stable industrial pigments and fluorescent dyes. nih.gov For example, Pigment Yellow 139 is a commercially important dye based on the 1,3-disubstituted isoindoline structure. nih.gov The introduction of a methanol (B129727) group at the 5-position, as in this compound, provides a convenient handle for polymerization or grafting onto surfaces, opening the door to new material applications.

Future research is expected to focus on incorporating the isoindoline scaffold into a variety of advanced materials:

Organic Electronics: The electron-rich nature of the isoindole system makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound moiety could be used to create polymers or small molecules with tailored electronic properties.

Chemosensors: By functionalizing the isoindoline ring with specific recognition units, it is possible to create sensors that change their color or fluorescence in the presence of certain analytes, such as metal ions or biologically important molecules.

Porous Organic Frameworks (POFs): The rigid structure of the isoindoline scaffold can be used as a building block to construct highly porous materials. These materials have potential applications in gas storage, separation, and catalysis.

Material ClassPotential ApplicationRole of Isoindoline Scaffold
Organic Electronics OLEDs, OPVs, OFETsServes as a core chromophore or electronic building block.
Chemosensors Detection of metal ions, biomoleculesProvides the signaling unit (colorimetric/fluorescent).
Porous Materials Gas storage, catalysis, separationActs as a rigid structural linker or node.

Identification of Novel Therapeutic Applications in Underexplored Disease Areas

The isoindoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a remarkable number of approved drugs. mdpi.com Notable examples include the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide, and pomalidomide, which are used to treat multiple myeloma. mdpi.comnih.gov Other isoindoline-based drugs are used for conditions ranging from hypertension (chlorthalidone) to obesity (mazindol). mdpi.com

Despite these successes, the full therapeutic potential of the isoindoline scaffold is far from exhausted. Future research will focus on applying this versatile core to new and underexplored disease areas. The substitution pattern on the isoindoline ring is critical for biological activity, and derivatives of this compound could offer unique pharmacological profiles. nih.gov

Recent studies have highlighted several promising new directions for isoindoline-based drug discovery:

Neurodegenerative Diseases: Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov

Osteoarthritis: Novel isoindoline amide derivatives have been identified as potent inhibitors of ADAMTS-4/5, enzymes involved in cartilage degradation, showing promise as disease-modifying drugs for osteoarthritis. acs.org

Antidepressant Agents: A series of isoindoline derivatives have shown significant antidepressant activity in preclinical models, potentially mediated by elevating serotonin (B10506) (5-HT) levels in the brain. ingentaconnect.com

Antidiabetic Agents: Hybrid molecules integrating isoindoline and quinoline (B57606) motifs are being explored as dual inhibitors of α-glycosidase and α-amylase for the management of type 2 diabetes. nih.gov

The future of isoindoline-based therapeutics will involve leveraging a deeper understanding of disease biology to design highly specific and potent molecules. The 5-hydroxymethyl group of this compound provides a key point for chemical modification to optimize binding to new biological targets and improve drug-like properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Research for this compound

For this compound, AI and ML can be applied across the entire research and development pipeline:

Synthesis Prediction: Machine learning models can be trained on databases of known chemical reactions to predict the optimal conditions for synthesizing new isoindoline derivatives. scitechdaily.comfrancis-press.com This can significantly reduce the amount of time and resources spent on empirical trial-and-error experimentation.

Property Prediction: AI algorithms can predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and toxicities. This allows for the in silico screening of virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis.

Drug Design and Target Identification: AI can analyze complex biological data to identify new drug targets and design molecules with a high probability of interacting with those targets. For example, computational methods like molecular docking and pharmacophore modeling have already been used to guide the design of isoindoline-based E3 ubiquitin ligase modulators. google.com This data-driven approach can accelerate the discovery of new therapeutic applications for the isoindoline scaffold.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Conduct sensitivity analysis to identify model limitations (e.g., force field inaccuracies). Cross-validate with alternative methods (e.g., MD simulations vs. QM/MM) and publish negative results to refine future models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.